4-Phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole
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Overview
Description
4-Phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that features both pyrazole and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors. One common method is the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction conditions often include the use of a copper(I) catalyst under mild conditions.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, similar compounds are often produced using scalable synthetic routes that involve batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may be used to modify the triazole or pyrazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the heterocyclic cores.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-Phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole can be used as a building block for the synthesis of more complex molecules.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects.
Industry
In the industrial sector, such compounds might be used in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-1,2,3-triazole: A simpler triazole compound with potential biological activities.
5-Phenyl-1H-pyrazole: A pyrazole derivative with various applications in medicinal chemistry.
Uniqueness
The combination of both pyrazole and triazole rings in 4-Phenyl-5-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole may confer unique properties, such as enhanced biological activity or specific binding affinities, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C17H13N5 |
---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
4-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-2H-triazole |
InChI |
InChI=1S/C17H13N5/c1-3-7-12(8-4-1)14-11-15(19-18-14)17-16(20-22-21-17)13-9-5-2-6-10-13/h1-11H,(H,18,19)(H,20,21,22) |
InChI Key |
RBAIZKVLTZPIEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=NNN=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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